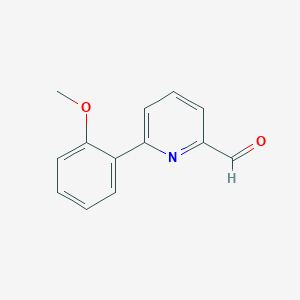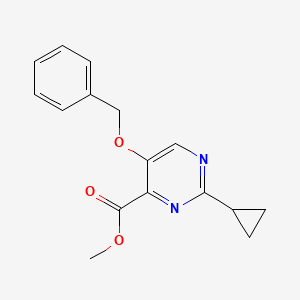![molecular formula C9H9BrN2O4 B14867004 (Z)-2-((7-bromobenzo[d][1,3]dioxol-5-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14867004.png)
(Z)-2-((7-bromobenzo[d][1,3]dioxol-5-yl)oxy)-N'-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-((7-bromobenzo[d][1,3]dioxol-5-yl)oxy)-N’-hydroxyacetimidamide is a synthetic organic compound characterized by the presence of a brominated benzo[d][1,3]dioxole moiety and a hydroxyacetimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((7-bromobenzo[d][1,3]dioxol-5-yl)oxy)-N’-hydroxyacetimidamide typically involves the following steps:
Bromination: The starting material, benzo[d][1,3]dioxole, is brominated to introduce a bromine atom at the 7-position.
Formation of Hydroxyacetimidamide: The brominated intermediate is then reacted with hydroxylamine and acetic anhydride to form the hydroxyacetimidamide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((7-bromobenzo[d][1,3]dioxol-5-yl)oxy)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxyacetimidamide group can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((7-bromobenzo[d][1,3]dioxol-5-yl)oxy)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its structural features may interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, (Z)-2-((7-bromobenzo[d][1,3]dioxol-5-yl)oxy)-N’-hydroxyacetimidamide can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-((7-bromobenzo[d][1,3]dioxol-5-yl)oxy)-N’-hydroxyacetimidamide involves its interaction with molecular targets such as enzymes or receptors. The brominated benzo[d][1,3]dioxole moiety and the hydroxyacetimidamide group can form specific interactions with these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid: This compound shares the benzo[d][1,3]dioxole structure but differs in the functional groups attached.
7-Bromobenzo[d][1,3]dioxol-4-ol: Another similar compound with a brominated benzo[d][1,3]dioxole core but different substituents.
Uniqueness
(Z)-2-((7-bromobenzo[d][1,3]dioxol-5-yl)oxy)-N’-hydroxyacetimidamide is unique due to the presence of both the brominated benzo[d][1,3]dioxole moiety and the hydroxyacetimidamide group
Properties
Molecular Formula |
C9H9BrN2O4 |
|---|---|
Molecular Weight |
289.08 g/mol |
IUPAC Name |
2-[(7-bromo-1,3-benzodioxol-5-yl)oxy]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C9H9BrN2O4/c10-6-1-5(14-3-8(11)12-13)2-7-9(6)16-4-15-7/h1-2,13H,3-4H2,(H2,11,12) |
InChI Key |
CPBHOOOMVYRIEC-UHFFFAOYSA-N |
Isomeric SMILES |
C1OC2=C(O1)C(=CC(=C2)OC/C(=N/O)/N)Br |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)OCC(=NO)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


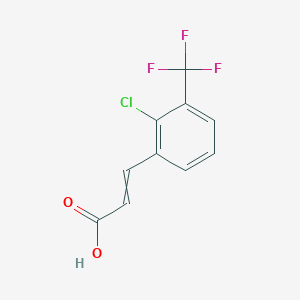


![5,6-Dihydro-4H-cyclopenta[D]oxazol-2-amine](/img/structure/B14866947.png)


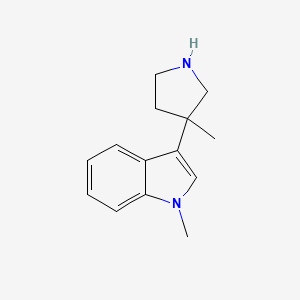

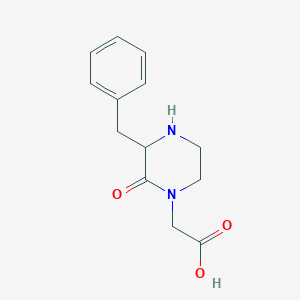
![(1R,10S,12S,13S,15S,16R,17S)-15-ethenyl-13-methyl-13-oxido-19-oxa-3-aza-13-azoniahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B14866984.png)


